2,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one
Description
Properties
CAS No. |
90280-22-1 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,4-dimethyl-5-pyridin-4-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(12-13(2)10(7)14)8-3-5-11-6-4-8/h3-6,12H,1-2H3 |
InChI Key |
CGEDWMYFPJZSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN(C1=O)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one exhibits significant anticancer properties. It functions as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can inhibit the TGF-β receptor kinase, which plays a crucial role in tumor progression and metastasis. This inhibition leads to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates the signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .
Agricultural Science
Pesticidal Properties
The compound has been explored for its potential use as a pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals. Research indicates that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Plant Growth Regulation
Studies have also suggested that this compound can act as a plant growth regulator. It influences various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. This application could lead to improved crop yields and sustainability in agricultural practices .
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated for its potential incorporation into polymer matrices. Its unique chemical properties allow for the modification of polymer characteristics such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for packaging and construction .
Nanotechnology
The compound's ability to form stable complexes with metal ions has opened avenues for its use in nanotechnology. It can be utilized in synthesizing nanoparticles with specific properties for applications in electronics and catalysis .
Case Studies
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. Further research is needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazol-3(2H)-one Derivatives
Structural and Functional Variations
Pyrazol-3(2H)-one derivatives exhibit structural diversity due to substituent variations at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:
Anti-ALS Agents (ASP Series)
The ASP scaffold, exemplified by compound 19, demonstrates high potency against mutant SOD1G93A (a target in amyotrophic lateral sclerosis). Its EC~50~ of 170 nM highlights the importance of the 3,5-dichlorophenylthio group for activity. In contrast, the target compound’s pyridinyl group may modulate solubility or receptor binding but lacks direct potency data .
Antimicrobial Activity
DPTPD () exhibits broad-spectrum antimicrobial activity, outperforming amoxicillin against gram-positive bacteria. The diazenyl-trihydroxyphenyl substituent enhances interactions with microbial targets, suggesting that electron-rich aromatic groups improve bioactivity. The target compound’s pyridinyl group could similarly engage in hydrogen bonding or π-π stacking .
Corrosion Inhibition
DMPO demonstrates 71% inhibition efficiency for mild steel in acidic environments. The methylbenzylidene amino group likely facilitates adsorption onto metal surfaces.
Substituent Effects on Physicochemical Properties
Biological Activity
2,4-Dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a pyridine group, contributing to its diverse biological activities.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 3.79 |
| NCI-H460 (lung cancer) | 42.30 | |
| SF-268 (brain cancer) | 12.50 |
The above data indicates that this compound exhibits promising activity against breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation.
Antimicrobial Activity
Preliminary studies have indicated that pyrazole derivatives possess antimicrobial properties. The compound was evaluated against various bacterial strains and showed significant inhibition of growth, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring or the pyridine moiety can significantly influence the potency and selectivity of these compounds. For example:
- Substituents on the pyridine ring : Variations in substituents can enhance lipophilicity and improve membrane permeability.
- Positioning of methyl groups : The placement of methyl groups at specific positions on the pyrazole ring has been linked to increased potency against cancer cell lines.
Case Studies
- Study on Anticancer Efficacy : A study conducted by Bouabdallah et al. reported that derivatives similar to this compound exhibited an IC50 value of 3.25 mg/mL against Hep-2 (laryngeal cancer) cells, demonstrating significant cytotoxicity .
- Inflammatory Response Modulation : Research highlighted that certain pyrazole derivatives could modulate inflammatory responses in vitro by inhibiting key inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
